Impact of 2-Methyl Substitution on HIF Prolyl Hydroxylase Inhibition Potency
In a focused library of over 100 8-hydroxyquinoline derivatives, the presence of a 2-methyl group on the quinoline scaffold prevented inhibitor coordination at the active site of HIF prolyl hydroxylases, leading to a significant reduction in activation compared to analogs bearing a hydrogen at this position [1]. The specific compound HPMQ encompasses this key structural feature and is expected to demonstrate markedly attenuated PHD2 inhibition in cell-based HIF1 ODD-luciferase reporter assays when benchmarked against the clinical development candidate adaptaquin, which lacks the 2-methyl group.
| Evidence Dimension | PHD2 inhibitory potency (HIF1 ODD-luciferase reporter assay) |
|---|---|
| Target Compound Data | Predicted low/sub-micromolar to inactive (extrapolated from group SAR) |
| Comparator Or Baseline | Adaptaquin (CAS 385786-48-1, des-methyl analog): Reported IC50 = 2 μM in cell-based HIF1 ODD-luciferase assay . |
| Quantified Difference | Class-level: 2-methyl group on scaffold prevents active-site coordination and significantly reduces activation [1]. |
| Conditions | Cell-based assay using SH-SY5Y neuroblastoma cells stably expressing HIF1 ODD-luciferase fusion reporter. |
Why This Matters
For researchers seeking to decouple HIF-PHD inhibition from other chelator-dependent effects, HPMQ offers a distinct loss-of-function probe that cannot be achieved with the more potent, 2-unsubstituted comparator adaptaquin.
- [1] Smirnova, N. A., et al. (2019). Structural optimization of adaptaquin, a HIF prolyl hydroxylase inhibitor. *Russian Chemical Bulletin*, 68(1), 168-173. DOI: 10.1007/s11172-019-2695-1 View Source
